molecular formula C11H10BrFN2O3 B3958024 6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one

6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one

Cat. No.: B3958024
M. Wt: 317.11 g/mol
InChI Key: COABYOWXAKKPPG-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperidinone ring substituted with a bromine and fluorine atom on the phenyl ring and a nitro group on the piperidinone ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by nitration and subsequent cyclization to form the piperidinone ring. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. The use of advanced purification methods, including recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: An important intermediate in medicinal chemistry with similar halogen substitutions.

    2-Bromo-5-fluorophenol: Used in the synthesis of polycyclic compounds with biological activity.

    4-Bromo-α,α,α-trifluorotoluene: A fluorinated aromatic compound with applications in organic synthesis.

Uniqueness

6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one is unique due to its combination of a piperidinone ring with a nitro group and halogenated phenyl ring. This structure provides a versatile platform for further chemical modifications and applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-(5-bromo-2-fluorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O3/c12-6-1-2-8(13)7(5-6)11-9(15(17)18)3-4-10(16)14-11/h1-2,5,9,11H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COABYOWXAKKPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
Reactant of Route 6
6-(5-Bromo-2-fluorophenyl)-5-nitropiperidin-2-one

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